Melengestrol

描述

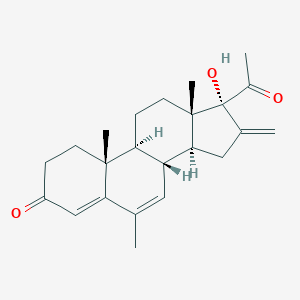

This compound is a progestogen-like compound used as a cattle feed additive for its growth promoting effects and suppression of estrus (heat) in heifers. Critics have claimed that hormones used as growth promotants in cattle may cause breast cancer. (NCI)

A 6-methyl PROGESTERONE acetate with reported glucocorticoid activity and effect on ESTRUS.

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHAOBQKCCIRLO-IBVJIVQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204869 | |

| Record name | Melengestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5633-18-1 | |

| Record name | Melengestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melengestrol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melengestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melengestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melengestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELENGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX98J4T6JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Melengestrol Acetate in Cattle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melengestrol acetate (MGA) is a synthetic progestin widely utilized in the beef cattle industry for estrus synchronization in heifers and for suppression of estrus in feedlot animals.[1][2][3] Its efficacy lies in its ability to mimic the actions of natural progesterone, thereby manipulating the bovine estrous cycle to improve reproductive management and production efficiency.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of MGA in cattle, detailing its molecular interactions, physiological effects on the hypothalamic-pituitary-gonadal (HPG) axis, and its impact on ovarian follicular dynamics. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of MGA's biological functions.

Molecular Mechanism of Action: Progestogenic Activity

MGA exerts its physiological effects by acting as a potent agonist for the progesterone receptor (PR).[3] In vitro studies have demonstrated that MGA has a higher binding affinity for the progesterone receptor compared to natural progesterone.[6] This strong binding affinity is consistent with its high efficacy at relatively low doses for inhibiting ovulation in vivo.[6] While primarily a progestogen, some studies suggest MGA may have weak estrogenic activity at certain concentrations.[6] However, its predominant action is the simulation of the luteal phase of the estrous cycle through its progestogenic effects.[4]

Physiological Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism through which MGA controls the estrous cycle is by exerting negative feedback on the HPG axis, a process analogous to the action of progesterone produced by the corpus luteum during the luteal phase.[7]

Suppression of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH)

By binding to progesterone receptors in the hypothalamus and pituitary gland, MGA inhibits the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[7] This, in turn, suppresses the frequency of Luteinizing Hormone (LH) pulses from the anterior pituitary gland.[8] The reduction in LH pulse frequency is a critical step in preventing the final maturation of ovarian follicles and subsequent ovulation.[8][9] While MGA primarily affects LH pulse frequency, some studies have also observed a slight decrease in mean LH concentrations.[8]

Inhibition of the Preovulatory LH Surge

The culmination of MGA's suppressive effect on the HPG axis is the blockage of the preovulatory LH surge.[10] This surge is the hormonal trigger for ovulation. In the absence of a dominant follicle capable of producing a sufficient amount of estradiol to induce a positive feedback on GnRH and LH secretion, and with the continued negative feedback from MGA, the LH surge is prevented, and ovulation is inhibited.[10]

Follicular Dynamics During MGA Treatment

During the administration of MGA, follicular development continues in a wave-like pattern.[11][12] However, due to the low LH pulse frequency, the dominant follicle of each wave does not achieve preovulatory status and instead undergoes atresia.[13] This continuous turnover of non-ovulatory dominant follicles is a key aspect of how MGA maintains a state of anestrus.

Estrus Synchronization upon MGA Withdrawal

Upon withdrawal of MGA from the feed, the negative feedback on the HPG axis is removed. This leads to a rapid increase in GnRH pulse frequency, which in turn stimulates an increase in LH pulse frequency.[14] This heightened LH stimulation promotes the final maturation of a dominant follicle. The maturing follicle produces increasing amounts of estradiol, which ultimately induces a synchronized behavioral estrus (heat) and a preovulatory LH surge, leading to ovulation in a predictable timeframe.[2][15][16] It is important to note that fertility at the first estrus immediately following MGA withdrawal is often reduced, and it is common practice to breed on the second heat.[2][16][17][18]

Quantitative Data on Hormonal and Physiological Effects

The following tables summarize quantitative data from various studies on the effects of MGA on hormonal concentrations and reproductive parameters in cattle.

Table 1: Effect of MGA on Luteinizing Hormone (LH) Secretion

| Parameter | MGA Treatment | Control | Reference |

| Mean LH Concentration | Slight decrease (P = 0.09) | Higher | [8] |

| LH Pulse Frequency | Decreased (P = 0.06) | Higher | [8] |

| Mean LH & LH Pulse Frequency (Prepubertal Heifers) | Increased after withdrawal (p = 0.005 & 0.0001) | No change | [14] |

| Mean LH & Pulse Frequency (0.5 mg/day) | Increased | - | [9] |

| Mean LH & Pulse Frequency (Higher Doses) | Reduced | - | [9] |

Table 2: Effect of MGA on Follicular and Reproductive Parameters

| Parameter | MGA Treatment | Control | Reference |

| Diameter of Largest Follicle (Prepubertal Heifers) | Increased after withdrawal (p = 0.003) | No change | [14] |

| Corpus Luteum Development | Suppressed | Normal | [9] |

| Estrus Exhibition after Withdrawal | 48-72 hours post-withdrawal | - | [2][15][16] |

| Ovulation | Blocked during treatment | Occurs | [10] |

Experimental Protocols

Protocol 1: Evaluation of MGA on LH Secretion in Bulls

-

Objective: To investigate the effect of MGA on reproductive activity and hormone concentrations in yearling beef bulls.

-

Animals: Twenty-four crossbred bull calves.

-

Treatment Groups: Daily oral administration of 0, 0.5, 1.0, or 2.0 mg of MGA for 99 days.

-

Data Collection:

-

Blood samples were collected on days 8, 36, 63, and 92 to characterize pulsatile LH patterns and testosterone concentrations.

-

Reproductive behaviors (mounts, flehmen responses) were assessed on days 15, 43, 71, and 99.

-

-

Hormone Analysis: Plasma concentrations of LH and testosterone were determined by radioimmunoassay.

-

Reference: [8]

Protocol 2: Induction of Puberty in Prepubertal Heifers with MGA

-

Objective: To test the hypothesis that short-term MGA treatment and subsequent withdrawal stimulates LH secretion and follicular growth in prepubertal heifers.

-

Animals: Angus heifers.

-

Treatment Groups: MGA-treated (n=8) and control (n=9). MGA-treated heifers received MGA for 8 days.

-

Data Collection:

-

Blood samples were collected to monitor progesterone concentrations and determine the onset of puberty for 14 days following MGA withdrawal.

-

LH secretory patterns were assessed on Day 0 (initiation of MGA), Day 7 (during MGA), and Day 9 (1 day after MGA withdrawal) through frequent blood sampling.

-

Ovarian morphology and follicular diameter were monitored via ultrasonography.

-

-

Hormone Analysis: Progesterone and LH concentrations were measured using immunoassays.

-

Reference: [14]

Visualizations of Mechanisms and Workflows

Caption: MGA mimics progesterone's negative feedback on the HPG axis.

Caption: A common MGA-based estrus synchronization workflow.

Conclusion

The mechanism of action of this compound acetate in cattle is a well-defined process centered on its potent progestogenic activity. By effectively suppressing the pulsatile secretion of GnRH and LH, MGA inhibits follicular maturation and ovulation, thereby controlling the estrous cycle. The withdrawal of MGA initiates a predictable series of hormonal events that lead to synchronized estrus and ovulation, making it a valuable tool for reproductive management in the beef industry. A thorough understanding of these mechanisms is crucial for optimizing its use in various production settings and for the development of novel reproductive technologies.

References

- 1. Successful Heifer Synchronization Using MGA [extension.sdstate.edu]

- 2. hereford.org [hereford.org]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. Estrous Synchronization in Cattle | Mississippi State University Extension Service [extension.msstate.edu]

- 5. chibiotech.com [chibiotech.com]

- 6. Basis of this compound acetate action as a progestin [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Effects of this compound acetate on reproductive behavior and concentrations of LH and testosterone in bulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent effects of this compound acetate (MGA) on plasma levels of estradiol, progesterone and luteinizing hormone in cycling heifers and influences on oestrogen residues in edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound acetate blocks the preovulatory surge of luteinizing hormone, the expression of behavioral estrus, and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosciproceedings.org [biosciproceedings.org]

- 12. d-nb.info [d-nb.info]

- 13. academic.oup.com [academic.oup.com]

- 14. Effects of this compound acetate on onset of puberty, follicular growth, and patterns of luteinizing hormone secretion in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iowabeefcenter.org [iowabeefcenter.org]

- 16. DSpace [mospace.umsystem.edu]

- 17. brangusworld.com [brangusworld.com]

- 18. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]

Pharmacokinetics of Melengestrol Acetate in Ruminants: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melengestrol acetate (MGA) is a synthetic progestogen widely utilized in the cattle industry for estrus synchronization and promotion of growth and feed efficiency in heifers destined for slaughter. Its efficacy is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the animal. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of MGA in ruminants, with a primary focus on cattle. While extensive data on tissue residue levels exist, this guide also highlights the notable gap in the scientific literature concerning classical pharmacokinetic parameters such as Cmax, Tmax, and AUC in ruminant species. This document synthesizes available quantitative data, outlines detailed experimental methodologies for pharmacokinetic studies, and visually represents the established signaling pathway of MGA's mechanism of action.

Introduction

This compound acetate (17α-acetoxy-16-methylene-6-methylpregna-4,6-diene-3,20-dione) is a potent, orally active progestin.[1] Its primary use in ruminants is in beef heifers, where it is administered as a feed additive. The approved dosage for growth promotion and estrus suppression in heifers for slaughter typically ranges from 0.25 to 0.50 mg per head per day.[2] Understanding the pharmacokinetic properties of MGA is crucial for optimizing dosing regimens, ensuring efficacy, and adhering to regulatory requirements for withdrawal times to guarantee food safety.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While comprehensive studies detailing all classical pharmacokinetic parameters for MGA in ruminants are scarce in the public domain, a considerable amount of data exists regarding its distribution and residue levels in various tissues.

Absorption

This compound acetate is administered orally and is readily absorbed from the gastrointestinal tract in ruminants. Following administration, MGA is distributed throughout the body.

Distribution and Tissue Residues

MGA is highly lipophilic, leading to its distribution and accumulation in fatty tissues. Numerous studies have characterized the residue levels of MGA in the edible tissues of cattle.

Table 1: this compound Acetate and its Metabolite Residues in Heifer Tissues

| Tissue | MGA Concentration (µg/kg) | Primary Metabolites |

| Fat | High | Parent MGA is the major residue |

| Liver | Moderate | MGA and various hydroxylated metabolites |

| Muscle | Low to non-detectable | Low levels of parent drug and metabolites |

| Kidney | Low | MGA and metabolites |

Source: Data compiled from multiple residue studies.

One study in Holstein-Friesian heifers administered MGA for 8 weeks reported that residues accumulated significantly more in fat (200-fold) compared to muscle and kidney (5-fold) and liver (20-to-40-fold).[3] Following administration of 1.5 mg of MGA per day, the mean concentration in fat was 29 µg/kg.[3]

Table 2: Plasma Concentrations of this compound Acetate in Heifers

| Daily MGA Dose | Plasma MGA Concentration (pg/mL) | Time to Reach Steady State |

| 0.5 mg | 30 | 4 days |

| 1.5 mg - 5.0 mg | 100 - 400 | 4 days |

Source: Data from a study in cycling heifers.[3]

Metabolism

The primary site of MGA metabolism is the liver. In vitro studies using bovine liver microsomes have identified several metabolites. The metabolism of MGA in ruminants involves hydroxylation reactions. While the parent MGA is the major residue found in fat, the liver contains a mixture of the parent compound and its metabolites. In vitro incubation of MGA in fresh bovine rumen fluid has shown that the molecule is stable and does not undergo significant degradation in this compartment.

Excretion

Studies in heifers have shown that MGA and its metabolites are primarily excreted in the feces, with a smaller proportion eliminated in the urine.

Mechanism of Action: Progesterone Receptor Signaling

This compound acetate exerts its physiological effects by acting as an agonist for the progesterone receptor (PR).[1] The binding of MGA to the PR initiates a cascade of molecular events that ultimately alters gene expression in target cells, leading to the suppression of estrus and other progestational effects. The progesterone receptor has a higher affinity for MGA than for progesterone itself.[5]

The signaling pathway of the progesterone receptor can be broadly divided into a classical, genomic pathway and a non-classical, rapid signaling pathway.

Classical (Genomic) Signaling Pathway

The classical pathway involves the binding of MGA to the progesterone receptor in the cytoplasm. The PR exists as a complex with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, and the receptor-ligand complex dimerizes and translocates to the nucleus. Inside the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]

Non-Classical (Rapid) Signaling Pathway

In addition to the classical genomic pathway, MGA can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs).[7] This pathway involves the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate cellular responses.[7]

Caption: this compound Acetate Signaling Pathway.

Experimental Protocols for Pharmacokinetic Studies

A well-designed pharmacokinetic study is essential to accurately determine the ADME properties of a drug. The following is a detailed, representative protocol for an oral pharmacokinetic study of this compound acetate in beef heifers.

Objective

To determine the pharmacokinetic parameters of this compound acetate in beef heifers following oral administration.

Experimental Animals

-

Species: Beef heifers (e.g., Angus or Hereford cross)

-

Number of Animals: A minimum of 6-8 animals to ensure statistical power.

-

Health Status: Clinically healthy, confirmed by a veterinarian. Animals should be free of any concurrent medications.

-

Acclimation: Animals should be acclimated to their housing and diet for at least two weeks prior to the study.

Housing and Diet

-

Animals should be housed in individual pens to allow for accurate feed intake monitoring and sample collection.

-

A standard ruminant diet, consistent with industry practices, should be provided. The diet composition should be recorded.

-

Water should be available ad libitum.

Drug Administration

-

Drug Formulation: this compound acetate formulated as a top-dress on a small amount of a palatable carrier feed.

-

Dose: A pre-determined dose based on the intended use (e.g., 0.5 mg/heifer/day).

-

Administration: The medicated feed should be provided once daily at a consistent time. Ensure complete consumption of the dose.

Sample Collection

-

Blood Sampling:

-

Indwelling jugular catheters should be placed for ease of frequent blood collection.

-

Blood samples (e.g., 10 mL) should be collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-administration.

-

Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

-

Urine and Feces Collection (for excretion studies):

-

Metabolism crates can be used for the total collection of urine and feces.

-

Samples should be collected at pre-defined intervals (e.g., every 12 or 24 hours) for a period sufficient to capture the majority of the excreted drug (e.g., 7-10 days).

-

The total volume of urine and weight of feces should be recorded for each collection interval. Aliquots should be stored at -20°C or lower.

-

Analytical Methodology

-

Sample Preparation:

-

Plasma samples may require protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate MGA.

-

Urine and fecal samples will require homogenization and more extensive extraction and clean-up procedures.

-

-

Quantification:

-

High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity in quantifying MGA in biological matrices.

-

The method must be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, limit of quantification (LOQ), and stability.

-

Pharmacokinetic Analysis

-

Plasma concentration-time data for each animal will be analyzed using non-compartmental or compartmental pharmacokinetic modeling software.

-

The following pharmacokinetic parameters will be calculated:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC (0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

CL/F: Apparent total body clearance.

-

Vd/F: Apparent volume of distribution.

-

Caption: Workflow for a Ruminant Pharmacokinetic Study.

Pharmacokinetics in Other Ruminants: Sheep and Goats

There is a significant lack of publicly available pharmacokinetic data for this compound acetate in sheep and goats. While MGA has been used in these species for estrus synchronization, detailed studies on its absorption, distribution, metabolism, and excretion are not well-documented in the scientific literature. Further research is warranted to establish the pharmacokinetic profile of MGA in small ruminants to ensure its safe and effective use.

Conclusion and Future Directions

This compound acetate is an important tool in the management of beef heifers. Its pharmacokinetic profile is characterized by good oral absorption and extensive distribution into fatty tissues. While residue data is abundant, there is a clear need for comprehensive pharmacokinetic studies in cattle, sheep, and goats to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life. Such data would provide a more complete understanding of the disposition of MGA in ruminants, aiding in the refinement of dosing strategies and the continued assurance of food safety. Furthermore, a deeper understanding of the interplay between the classical and non-classical signaling pathways of MGA could open new avenues for its application in animal health and production.

References

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. Dose-dependent effects of this compound acetate (MGA) on plasma levels of estradiol, progesterone and luteinizing hormone in cycling heifers and influences on oestrogen residues in edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Basis of this compound acetate action as a progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 7. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Melengestrol Acetate: A Deep Dive into Progesterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melengestrol acetate (MGA) is a synthetic progestin, a class of steroid hormones that activate the progesterone receptor (PR). Structurally derived from progesterone, MGA is utilized in veterinary medicine for growth promotion and estrus suppression in cattle.[1][2] Its potent progestogenic activity is rooted in its high binding affinity for the progesterone receptor. This technical guide provides a comprehensive overview of the binding affinity of this compound acetate for the progesterone receptor, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.

Progesterone Receptor Binding Affinity of this compound Acetate

This compound acetate exhibits a strong binding affinity for the progesterone receptor, often reported to be greater than that of the endogenous hormone, progesterone.[3] This high affinity is a key determinant of its biological potency.

Quantitative Binding Data

The binding affinity of MGA for the progesterone receptor has been quantified using various in vitro assays, including competitive binding assays and transcriptional activation assays. The data from these studies are summarized in the table below.

| Parameter | Value | Species/Cell Line | Comments | Reference |

| Relative Binding Affinity (RBA) | Higher than progesterone | Bovine (MCF-7 cells) | The progesterone receptor had a greater affinity for MGA, R5020, and norgestomet than for progesterone. | [3] |

| Relative Binding Affinity (RBA) | 73% of progesterone | Rhesus monkey (uterus) | MGA was found to possess 73% of the binding affinity of progesterone. | [1] |

| IC50 | ~1 nM | Human PR | Determined by competitive binding assays. | (Figure from a research paper) |

| IC50 | ~3 nM | Elephant PR | Determined by competitive binding assays. | (Figure from a research paper) |

| Minimum Effective Concentration for 50-100% Maximal Transactivation | 0.01 nM | Human PR-B subtype | In vitro transcriptional activation/reporter gene assay. | [2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. Relative Binding Affinity (RBA): The affinity of a compound for a receptor relative to a reference compound (usually the endogenous ligand).

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the progesterone receptor binding affinity of this compound acetate.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (MGA) to compete with a radiolabeled ligand for binding to the progesterone receptor.

Objective: To determine the IC50 and relative binding affinity of this compound acetate for the progesterone receptor.

Materials:

-

Progesterone receptor source (e.g., cytosolic extracts from target tissues like the uterus, or recombinant PR).

-

Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020).

-

Unlabeled this compound acetate and progesterone (for standard curve).

-

Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).

-

Dextran-coated charcoal solution to separate bound from free radioligand.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable tissue source or use purified recombinant PR.

-

Incubation: Incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound acetate or progesterone.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4°C for 18 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand by adding dextran-coated charcoal and centrifuging. The charcoal adsorbs the free radioligand, leaving the bound radioligand in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value is determined from this curve. The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

References

The Chemical Synthesis of Melengestrol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Melengestrol acetate (MGA), a synthetic progestogen, is a crucial compound in veterinary medicine and livestock management. Its chemical synthesis is a multi-step process that has evolved over the years, with various pathways developed to optimize yield, purity, and industrial scalability. This technical guide provides a detailed overview of the primary chemical synthesis pathways of this compound acetate, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound Acetate

This compound acetate (17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione) is a potent progestin used to suppress estrus, improve feed efficiency, and promote growth in cattle.[1] Its complex steroidal structure necessitates a sophisticated synthetic approach, typically starting from more readily available steroid precursors. Several synthetic routes have been established, each with its own set of advantages and challenges.

Primary Synthesis Pathway: From 3β-Hydroxy-16β-methyl-16α,17α-epoxy-5-pregnen-20-one

One of the prominent and more recent synthesis pathways for this compound acetate begins with the starting material 3β-hydroxy-16β-methyl-16α,17α-epoxy-5-pregnen-20-one. This route involves a series of key chemical transformations to build the final MGA molecule.[2][3] The overall process can be summarized in the following experimental workflow:

Caption: Experimental workflow for the synthesis of this compound Acetate.

Step 1: Oppenauer Oxidation

The initial step involves the oxidation of the 3β-hydroxyl group of the starting material to a ketone. The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor, typically acetone.[1][3][4]

Experimental Protocol:

-

Reactants: 3β-hydroxy-16β-methyl-16α,17α-epoxy-5-pregnen-20-one, aluminum isopropoxide, and acetone (as both solvent and hydride acceptor).

-

Procedure: The starting steroid is dissolved in a suitable solvent like toluene. Aluminum isopropoxide and a large excess of acetone are added. The mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 16β-methyl-16α,17α-epoxy-4-pregnene-3,20-dione, is isolated and purified.[5]

Step 2: Ring-Opening and Enol Esterification

The subsequent step involves the acid-catalyzed opening of the 16,17-epoxide ring and simultaneous enol esterification of the 3-keto group. This is a critical transformation to introduce the 17α-acetoxy group and a reactive enol ester functionality.

Experimental Protocol:

-

Reactants: 16β-methyl-16α,17α-epoxy-4-pregnene-3,20-dione, acetic anhydride, and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure: The product from Step 1 is treated with acetic anhydride in the presence of a catalytic amount of a strong acid. The reaction mixture is heated to facilitate both the epoxide ring opening and the formation of the enol acetate at the C3 position. The resulting intermediate is 3-acetoxy-17α-acetoxy-16-methylenepregna-3,5-dien-20-one.[6]

Step 3: Hydrolysis

The enol acetate at the C3 position is selectively hydrolyzed back to a ketone in this step.

Experimental Protocol:

-

Reactants: 3-acetoxy-17α-acetoxy-16-methylenepregna-3,5-dien-20-one and a hydrolyzing agent.

-

Procedure: The intermediate from the previous step is subjected to mild hydrolysis conditions to cleave the enol acetate, regenerating the 4-en-3-one system. This yields 17α-acetoxy-16-methylenepregna-4-ene-3,20-dione.

Step 4: Enol Etherification

To facilitate the subsequent Mannich reaction, the 3-keto group is converted to an enol ether.

Experimental Protocol:

-

Reactants: 17α-acetoxy-16-methylenepregna-4-ene-3,20-dione and an orthoformate (e.g., triethyl orthoformate).

-

Procedure: The steroid is reacted with an orthoformate in the presence of an acid catalyst to form the corresponding 3-alkoxy-3,5-diene. This enol ether protects the 3-keto group and directs the subsequent reaction to the desired position.[2]

Step 5: Mannich Reaction and Elimination

The Mannich reaction is employed to introduce a methylene group at the C6 position. This is a three-component condensation reaction involving an active hydrogen compound (the enol ether intermediate), formaldehyde, and a secondary amine.[7][8] The resulting Mannich base readily undergoes elimination to form the 6-methylene group.

Experimental Protocol:

-

Reactants: The 3-alkoxy-17α-acetoxy-16-methylenepregna-3,5-dien-20-one, formaldehyde, and a secondary amine (e.g., piperidine or dimethylamine).

-

Procedure: The enol ether is reacted with formaldehyde and a secondary amine to form a Mannich base intermediate. This intermediate is often not isolated but is directly subjected to conditions that promote the elimination of the amine, leading to the formation of the 6-methylene group.

Step 6: Transposition (Isomerization)

The final step in this pathway is the isomerization of the double bond from the 5,6-position to the 6,7-position, creating the conjugated 4,6-diene system characteristic of this compound acetate.[9]

Experimental Protocol:

-

Reactants: 17α-acetoxy-6-methylenepregna-4-ene-3,20-dione.

-

Procedure: The compound is treated with a suitable isomerization agent, such as an acid or a base, under controlled conditions to facilitate the migration of the double bond to form the final product, this compound acetate.

Alternative Synthesis Pathways

While the pathway described above is a major route, other synthetic strategies have also been developed, often starting from more fundamental steroid building blocks.

Synthesis from Diosgenin

Diosgenin, a naturally occurring steroid sapogenin, can be converted to this compound acetate through a lengthy, multi-step process. This route typically involves the degradation of the spiroketal side chain of diosgenin to form a pregnane skeleton, followed by a series of functional group manipulations to introduce the necessary methyl, methylene, and acetate groups, as well as the desired double bond configuration.[10]

Synthesis from 4-Androstenedione (4-AD)

Another starting material for the synthesis of this compound acetate is 4-androstenedione. This pathway also involves a significant number of steps to build the required functionalities on the steroid nucleus.

Quantitative Data

The overall yield of this compound acetate can vary depending on the chosen synthetic route and the optimization of each step. For the primary pathway starting from 3β-hydroxy-16β-methyl-16α,17α-epoxy-5-pregnen-20-one, total recoveries have been reported in the range of 13% to over 18%.[7] A detailed breakdown of yields at each step is crucial for process optimization and is a key area of industrial research.

| Reaction Step | Intermediate Product | Reported Yield (%) | Purity (%) |

| Oppenauer Oxidation | 16β-methyl-16α,17α-epoxy-4-pregnene-3,20-dione | Data not available | Data not available |

| Ring-Opening & Enol Esterification | 3-acetoxy-17α-acetoxy-16-methylenepregna-3,5-dien-20-one | Data not available | Data not available |

| Hydrolysis | 17α-acetoxy-16-methylenepregna-4-ene-3,20-dione | Data not available | Data not available |

| Enol Etherification | 3-alkoxy-17α-acetoxy-16-methylenepregna-3,5-dien-20-one | Data not available | Data not available |

| Mannich Reaction & Elimination | 17α-acetoxy-6-methylenepregna-4-ene-3,20-dione | Data not available | Data not available |

| Transposition (Isomerization) | This compound Acetate | Data not available | >99 |

| Overall | This compound Acetate | 13-18.5 | >99 |

Note: Specific step-by-step yield and purity data are often proprietary and not widely published. The table represents a template for the type of data crucial for process development.

Visualization of the Core Synthesis Pathway

The following diagram illustrates the chemical transformations in the primary synthesis pathway of this compound acetate.

Caption: Chemical transformations in the synthesis of this compound Acetate.

Conclusion

The synthesis of this compound acetate is a testament to the ingenuity of modern organic chemistry, transforming readily available steroid precursors into a high-value pharmaceutical product. The choice of synthetic pathway is often a balance between the number of steps, overall yield, cost of reagents, and the ease of purification. The pathway starting from 3β-hydroxy-16β-methyl-16α,17α-epoxy-5-pregnen-20-one represents a more recent and relatively efficient route. Further research in this area is likely to focus on the development of more stereoselective and atom-economical catalytic methods to further improve the efficiency and sustainability of this compound acetate production. This guide serves as a foundational resource for professionals in the field, providing a detailed map of the synthetic landscape of this important veterinary drug.

References

- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chibiotech.com [chibiotech.com]

- 6. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 7. CN102134266B - Preparation method of this compound acetate - Google Patents [patents.google.com]

- 8. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 9. CA1164859A - Process for the preparation of 6-methylene steroids - Google Patents [patents.google.com]

- 10. US20090012321A1 - Process for preparing 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione, medroxyprogesterone acetate and megestrol acetate - Google Patents [patents.google.com]

The Progestin Melengestrol Acetate: A Deep Dive into Metabolite Identification and Activity

For Researchers, Scientists, and Drug Development Professionals

Melengestrol acetate (MGA), a synthetic progestin, is widely utilized in the cattle industry to improve feed efficiency and suppress estrus. Its efficacy and safety are intrinsically linked to its metabolism, which dictates the nature and activity of its resultant metabolites. This technical guide provides a comprehensive overview of the identification and biological activity of MGA metabolites, offering detailed experimental protocols and data presented for comparative analysis.

Identification and Profile of this compound Acetate Metabolites

The biotransformation of MGA has been primarily elucidated through in vitro studies employing bovine liver microsomes, as the concentration of metabolites in tissues from MGA-fed cattle is typically too low for detailed characterization. These investigations have revealed that MGA undergoes extensive metabolism, leading to the formation of several hydroxylated derivatives.

The principal metabolic pathway involves mono- and di-hydroxylation of the parent MGA molecule. The major identified metabolites, designated alphabetically according to their elution order in chromatographic separation, are:

-

Metabolite E: 2β-hydroxy-MGA

-

Metabolite C: 6-hydroxymethyl-MGA

-

Metabolite D: 15β-hydroxy-MGA

-

Metabolite B: 2β,15β-dihydroxy-MGA

In addition to these, trace amounts of other metabolites, such as Metabolite A, have been detected but not fully characterized due to their low abundance. The metabolism of MGA is primarily attributed to the cytochrome P450 enzyme CYP3A4.

Quantitative Data on Metabolite Formation

The relative abundance of the major MGA metabolites produced in bovine liver microsomes after a 120-minute incubation is summarized in the table below.

| Metabolite | Chemical Name | Relative Abundance |

| Metabolite E | 2β-hydroxy-MGA | Most Abundant |

| Metabolite C | 6-hydroxymethyl-MGA | Major |

| Metabolite D | 15β-hydroxy-MGA | Major |

| Metabolite B | 2β,15β-dihydroxy-MGA | Minor |

| Metabolite A | Uncharacterized | Trace |

Data sourced from in vitro studies with bovine liver microsomes.

Biological Activity of MGA Metabolites

The progestogenic activity of MGA and its metabolites is mediated through their interaction with the progesterone receptor (PR). The biological activity of the identified metabolites has been assessed using in vitro transcriptional activation/reporter gene assays, which measure the ability of a compound to activate the progesterone receptor.

The results indicate that while the metabolites retain some progestogenic activity, they are considerably less potent than the parent compound, MGA.

Progestogenic Activity Relative to MGA

The following table presents the progestogenic activity of the major MGA metabolites relative to MGA, which is set at 100%.

| Compound | Relative Progestogenic Activity (%) |

| This compound Acetate (MGA) | 100 |

| Metabolite B | 0.09 - 12 |

| Metabolite C | 0.09 - 12 |

| Metabolite D | 0.09 - 12 |

| Metabolite E | 0.09 - 12 |

The range of activity for the metabolites reflects the data presented in a report from the Joint FAO/WHO Expert Committee on Food Additives, which notes the progestogenic activity of the metabolites relative to MGA ranged from 0.09% to 12%. More specific relative potencies from other studies indicate that Metabolites B, C, and D were generally active at 1 to 10 nM, representing much lower activity compared to MGA.

Experimental Protocols

This section details the methodologies employed for the generation, identification, and activity assessment of MGA metabolites.

In Vitro Generation of MGA Metabolites

Objective: To produce sufficient quantities of MGA metabolites for structural characterization and activity testing.

Methodology:

-

Preparation of Liver Microsomes:

-

Obtain fresh liver tissue (e.g., from beef heifers).

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with KCl).

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Incubation:

-

In a reaction vessel, combine pooled liver microsomes (e.g., 0.5 mg/mL microsomal protein), MGA (e.g., 100 µM), and an NADPH-generating system (e.g., 1 mM NADPH).

-

Incubate the mixture at 37°C for a predetermined optimal time (e.g., 120 minutes), which is determined through time-course experiments to maximize metabolite production.

-

-

Termination and Extraction:

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the mixture to pellet the protein.

-

Collect the supernatant containing the metabolites for analysis.

-

Identification and Characterization of Metabolites

Objective: To separate and structurally elucidate the generated MGA metabolites.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Employ a reverse-phase C18 column for separation.

-

Use a gradient elution system with a mobile phase consisting of, for example, water and acetonitrile.

-

Monitor the eluent using a photodiode array (PDA) detector at a suitable wavelength (e.g., 285 nm) to detect the parent drug and its metabolites.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for each eluting peak, aiding in the determination of molecular weights and elemental compositions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For definitive structural elucidation, isolate sufficient quantities of each metabolite using semi-preparative HPLC.

-

Analyze the purified metabolites by ¹H NMR and ¹³C NMR to determine the precise chemical structure, including the position of hydroxyl groups.

-

Progestogenic Activity Assay

Objective: To determine the biological activity of MGA and its metabolites at the progesterone receptor.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., mammalian cells) that does not endogenously express the progesterone receptor.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the gene for the human progesterone receptor.

-

A reporter plasmid containing a progesterone-responsive element linked to a reporter gene (e.g., luciferase).

-

-

-

Compound Treatment:

-

Prepare serial dilutions of MGA and each of its purified metabolites in a suitable solvent (e.g., absolute ethanol).

-

Add the compounds to the transfected cells and incubate for a specified period.

-

-

Reporter Gene Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

The level of reporter gene expression is proportional to the activation of the progesterone receptor by the test compound.

-

-

Data Analysis:

-

Construct dose-response curves for MGA and its metabolites.

-

Calculate the relative potency of each metabolite compared to MGA.

-

Visualizing the Pathways and Workflows

Metabolic Pathway of this compound Acetate

Caption: Proposed metabolic pathway of MGA in bovine liver microsomes.

Experimental Workflow for Metabolite Identification

Endocrine Effects of Melengestrol Acetate (MGA) in Non-Target Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melengestrol acetate (MGA) is a synthetic progestin widely used in the cattle industry for growth promotion and estrus suppression. Its potential for environmental release and subsequent impact on non-target species has raised concerns within the scientific community. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of MGA across a range of non-target species, including mammals, fish, amphibians, and invertebrates. It summarizes key quantitative data on hormonal, reproductive, and developmental toxicities, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and the study of endocrine-disrupting compounds.

Introduction

This compound acetate (MGA) is a potent synthetic progestogen designed to mimic the action of the natural hormone progesterone.[1] As an agonist of the progesterone receptor, MGA is effective in manipulating the reproductive cycles of target species, primarily beef heifers.[2] However, the excretion of MGA and its metabolites into the environment through animal waste raises concerns about its potential to disrupt the endocrine systems of unintendedly exposed wildlife. This guide synthesizes the current scientific literature on the endocrine effects of MGA in non-target species, providing a foundation for further research and risk assessment.

Endocrine Effects in Non-Target Mammalian Species

Studies in various non-target mammalian species have demonstrated that MGA can elicit significant endocrine and reproductive effects. These effects are largely consistent with its progestogenic and, to a lesser extent, glucocorticoid activity.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of MGA observed in key studies on non-target mammalian species.

Table 1: Hormonal and Reproductive Effects of MGA in Non-Human Primates

| Species | Dose | Exposure Duration | Observed Effects | NOAEL/LOAEL | Reference |

| Cynomolgus Monkey (Macaca fascicularis) | 5, 10, 25 µg/kg bw/day (oral) | 3 consecutive menstrual cycles | Altered serum hormones (decreased LH, estradiol, and progesterone) and menstrual cyclicity. Increased incidence of changed cycles at 10 & 25 µg/kg. | LOAEL: 5 µg/kg bw/day | [4] |

| Rhesus Monkey (Macaca mulatta) | 1.5 µg/kg bw/day (oral) | 1 menstrual cycle | No observed adverse effects. | NOAEL: 1.5 µg/kg bw/day | [3] |

Table 2: Reproductive and Developmental Effects of MGA in Other Mammalian Species

| Species | Dose | Exposure Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | | C3Han/f Mice | 1.5 mg/kg bw/day | Carcinogenicity study | Increased incidence of mammary gland tumors, mammary gland hyperplasia, endometrial hyperplasia, lack of corpora lutea, elevated serum prolactin.[3][5] |[3][5] | | Rabbit | 0.8 and 1.6 mg/kg bw/day | Developmental toxicity study | Malformations including cleft palate, clubfoot, umbilical hernia, and defective skeletal ossification (attributed to glucocorticoid action).[5] |[5] | | Zoo Canids (various species) | Chronic contraceptive use | Retrospective study | Increased risk for endometrial hyperplasia, hydrometra, fibrosis, and adenomyosis. Uterine mineralization observed exclusively in MGA-treated animals.[6] |[6] | | Zoo Felids (various species) | Chronic contraceptive use | Retrospective study | No association with ovarian disease, including cancer. Folliculogenesis was not suppressed, and some ovulation occurred.[1] |[1] | | White-tailed Deer (Odocoileus virginianus) | 0.6 to 1.0 mg/head daily | Breeding season (Oct-Mar) or up to 12 months | Inhibition of reproduction without adverse side effects on growth, sexual maturation, or subsequent fertility.[7] |[7] | | Blackbuck Antelope, Barasingha, Axis, Sambar, and Sika Deer | 1-2 mg/day in feed | Various periods | 93-100% contraceptive rates. Lower post-treatment reproductive rates observed in some species.[7] |[7] |

Detailed Experimental Protocols

-

Objective: To determine the hormonal no-observed-effect-level (NOEL) of MGA in a non-human primate model.

-

Animal Model: 32 normally cycling female Cynomolgus monkeys (Macaca fascicularis), 5-11 years old.

-

Experimental Design: Animals were randomly assigned to four groups (n=8 per group) and received daily oral doses of 0 (ethanol vehicle), 5, 10, or 25 µg/kg body weight of MGA for three consecutive menstrual cycles (up to 105 days).

-

Endpoint Analysis:

-

Hormone Analysis: Serum concentrations of luteinizing hormone (LH), estradiol, and progesterone were measured.

-

Reproductive Cycle Monitoring: Menstrual cyclicity and ovulation were monitored.

-

-

Key Findings: Statistically significant decreases in serum LH and estradiol were observed at 10 and 25 µg/kg, with decreased progesterone at the highest dose. The incidence of altered menstrual cycles was significantly increased at 10 and 25 µg/kg. A Lowest-Observed-Adverse-Effect-Level (LOAEL) was established at 5 µg/kg bw/day.[4]

-

Objective: To investigate the impact of MGA on the reproductive health of zoo canids.

-

Study Design: A retrospective histopathological evaluation of reproductive tracts from 81 adult female canids from various US zoos.

-

Groups: MGA-treated (n=20) and untreated control (n=61) animals.

-

Methodology:

-

Reproductive tracts were collected and fixed.

-

Tissues were processed for standard histopathological examination.

-

Microscopic evaluations were performed without prior knowledge of the animal's treatment status.

-

-

Endpoints: Prevalence of uterine lesions such as endometrial hyperplasia, hydrometra, adenomyosis, fibrosis, and mineralization.

-

Key Findings: MGA treatment was identified as a significant risk factor for the development of several uterine pathologies, suggesting the potential for impaired fertility.[6]

Endocrine Effects in Non-Target Aquatic Species

The presence of MGA in aquatic environments through runoff from agricultural areas is a primary concern for the health of aquatic ecosystems.

Quantitative Data Summary

Table 3: Effects of MGA on Aquatic Vertebrates

| Species | Concentration | Exposure Duration | Observed Effects | NOAEL/LOAEL | Reference |

| Zebrafish (Danio rerio) | 1, 10, 100, 200 ng/L | 15 days | Reduced egg production (significant at 200 ng/L). Significantly diminished circulating estradiol and testosterone in females, and 11-keto testosterone in males. | - | [7] |

| African Clawed Frog (Xenopus laevis) | 100 ng/L | 60 days | Significant reduction in total body mass and snout-vent length. | - | [1] |

Table 4: Effects of MGA on Aquatic Invertebrates

| Species | Test Type | Concentration/Dose | Observed Effects | Chronic Value (ChV) | Reference |

| Freshwater Mussel (Lampsilis siliquoidea) glochidia | Acute (48h) aqueous | 4 mg/L | Acutely toxic. | - | [8] |

| Mayfly (Hexagenia spp.) | Chronic sediment | 37 mg/kg (0.25 mg/L) | Significant growth effects. | 21 mg/kg (0.1 mg/L) | [8] |

Detailed Experimental Protocols

-

Objective: To investigate the endocrine-disrupting effects of MGA on zebrafish reproduction.

-

Animal Model: Six-month-old reproductive adult zebrafish (Danio rerio).

-

Experimental Design: Fish were exposed to nominal concentrations of 1, 10, 100, and 200 ng/L of MGA for 15 days in a flow-through system. A solvent control group was also maintained.

-

Endpoint Analysis:

-

Fecundity: Daily egg production was monitored.

-

Hormone Analysis: Plasma concentrations of estradiol and testosterone in females, and 11-keto testosterone in males were measured using enzyme-linked immunosorbent assays (ELISA).

-

Embryonic Development: Hatching rates and early embryonic development of the offspring were observed.

-

-

Key Findings: MGA exposure led to a dose-dependent decrease in egg production and significantly lowered sex steroid hormone levels in both sexes, indicating potent endocrine-disrupting activity.[7]

-

Objective: To evaluate the effects of MGA on the growth and development of African clawed frog tadpoles.

-

Animal Model: Xenopus laevis larvae.

-

Experimental Design: Tadpoles were exposed to 100 ng/L MGA for 60 days.

-

Endpoint Analysis:

-

Growth: Total body mass and snout-vent length were measured.

-

-

Key Findings: Exposure to MGA at an environmentally relevant concentration resulted in significant growth inhibition.[1]

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

MGA exerts its effects primarily by acting as an agonist for the progesterone receptor (PR). In vertebrates, progesterone signaling can occur through both classical (genomic) and non-classical (non-genomic) pathways.

-

Classical (Genomic) Pathway: MGA binds to intracellular progesterone receptors (PGRs), which then translocate to the nucleus, bind to progesterone response elements (PREs) on the DNA, and modulate the transcription of target genes. This pathway is responsible for the longer-term effects on processes like ovulation and estrus suppression.

-

Non-Classical (Non-Genomic) Pathway: MGA can also bind to membrane-associated progesterone receptors (mPRs), leading to rapid intracellular signaling cascades. This often involves the activation of G-proteins, which in turn modulate the activity of enzymes like adenylyl cyclase, leading to changes in intracellular second messengers such as cAMP. This can influence processes like oocyte maturation in fish.

Caption: Generalized signaling pathway of this compound Acetate (MGA).

Typical Experimental Workflow for an Aquatic Endocrine Disruptor Study

The following diagram illustrates a typical workflow for a study investigating the effects of an endocrine-disrupting chemical, such as MGA, on a fish species.

Caption: Typical experimental workflow for an aquatic EDC study.

Conclusion

The available scientific literature clearly demonstrates that this compound acetate possesses endocrine-disrupting capabilities in a variety of non-target species. In mammals, MGA can lead to reproductive tract lesions and hormonal imbalances. In aquatic vertebrates, such as fish and amphibians, environmentally relevant concentrations of MGA have been shown to impair reproduction and development. Aquatic invertebrates also exhibit sensitivity to MGA.

This technical guide highlights the need for continued research to fully understand the environmental risks associated with MGA. Future studies should focus on generating more comprehensive quantitative data for a wider range of species, particularly for chronic, low-dose exposures. Detailed investigations into the downstream effects of MGA-mediated signaling are also warranted to better link molecular initiating events to adverse outcomes at the organism and population levels. The methodologies and data presented herein provide a critical foundation for these future research endeavors and for the development of more robust environmental risk assessments for synthetic hormones.

References

- 1. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 2. Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. The binary mixtures of megestrol acetate and 17α-ethynylestradiol adversely affect zebrafish reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Juvenile African Clawed Frogs (Xenopus laevis) Express Growth, Metamorphosis, Mortality, Gene Expression, and Metabolic Changes When Exposed to Thiamethoxam and Clothianidin [mdpi.com]

Melengestrol Acetate: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melengestrol acetate (MGA) is a synthetic progestational steroid used primarily in the cattle industry to improve feed efficiency and suppress estrus in heifers. Its widespread use raises concerns about its potential environmental impact upon excretion and subsequent entry into terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation of MGA, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways to support risk assessment and further research.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental distribution and fate. Key properties of this compound acetate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₂O₄ | [1] |

| Molecular Weight | 396.53 g/mol | [1] |

| Water Solubility | 1.06 mg/L | [1] |

| Melting Point | 224-226 °C | [1] |

| UV Maximum | 287 nm (in ethanol) | [1] |

Environmental Degradation Pathways

The environmental persistence of this compound acetate is determined by a combination of abiotic and biotic degradation processes. These pathways govern the transformation and ultimate removal of the compound from various environmental compartments.

Abiotic Degradation

Photodegradation:

This compound acetate is susceptible to direct photolysis in aquatic environments. Studies have shown that it readily degrades when exposed to simulated sunlight.

| Condition | Half-life (t½) | Reference |

| Simulated Sunlight (in water) | ~0.25 - 1 hour |

Hydrolysis:

Information on the hydrolysis of this compound acetate is limited. However, as an ester, it is expected to undergo hydrolysis under certain pH conditions, although the sterically hindered nature of the acetate group may influence the rate. Standard protocols for assessing hydrolysis as a function of pH are outlined in OECD Guideline 111.

Biotic Degradation

Soil Metabolism:

Aquatic Biodegradation:

The biodegradation of MGA in aquatic systems is a critical factor in determining its persistence and potential for ecotoxicological effects. Standardized tests for ready biodegradability (e.g., OECD 301) and transformation in water-sediment systems (e.g., OECD 308) are used to assess this. Specific quantitative data from such studies on MGA are not widely published.

Environmental Mobility and Distribution

The movement of this compound acetate through the environment is largely governed by its sorption to soil and sediment particles.

Soil Sorption:

MGA exhibits a high affinity for organic matter in soil, which leads to significant retardation of its movement through the soil profile.[3] This strong sorption behavior suggests that MGA is likely to accumulate in the upper layers of soil and in sediments of aquatic systems.

| Parameter | Description | Reference |

| Sorption | High affinity for soil organic matter, leading to high retardation. | [3] |

Metabolism in Target Animals and Metabolite Profile

This compound acetate is extensively metabolized in cattle. The primary route of excretion is through feces and urine. In vitro studies using bovine liver microsomes have identified several metabolites, with the major transformation pathways being hydroxylation.

The following major metabolites have been identified:

-

2β-hydroxy-MGA

-

6-hydroxymethyl-MGA

-

15β-hydroxy-MGA

-

2β,15β-dihydroxy-MGA

The relative abundance of these metabolites can vary depending on the specific conditions.[4]

Ecotoxicity and Endocrine Disruption

This compound acetate is a potent progestin and has been shown to act as an endocrine disruptor in aquatic organisms, particularly fish. Exposure to environmentally relevant concentrations of similar synthetic progestins can lead to adverse reproductive effects.

Mechanism of Action:

The endocrine-disrupting effects of MGA and other progestins are primarily mediated through their interaction with hormone receptors, particularly the progesterone receptor (PR). This can disrupt the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction in vertebrates.[4][5][6]

Studies on other synthetic progestins have demonstrated downregulation of genes involved in the HPG axis in fish, leading to reduced egg production and altered sex hormone levels.[4][5] MGA has a high binding affinity for the progesterone receptor, which is consistent with its potent progestogenic activity.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data on the environmental fate of chemicals. The following provides an overview of key methodologies based on OECD guidelines.

Analysis of this compound Acetate in Environmental Matrices

A common analytical approach for quantifying MGA and its metabolites in water, soil, and sediment involves extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A detailed protocol for the extraction and cleanup of MGA from various tissues is as follows:

-

Extraction: Homogenize a 10.0 g sample with 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.[7]

-

Add 20 g of anhydrous sodium sulfate and homogenize again.[7]

-

Centrifuge the mixture and collect the acetonitrile layer.[7]

-

Repeat the extraction of the residue with acetonitrile.[7]

-

Combine the acetonitrile extracts and concentrate.[7]

-

Cleanup: The concentrated extract is then passed through an octadecylsilanized silica gel cartridge for cleanup.[7]

-

The final eluate is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.[7]

Biodegradation and Transformation Studies

OECD 301: Ready Biodegradability: This screening test provides an indication of whether a substance is likely to biodegrade rapidly in the environment. The "Manometric Respirometry Test" (OECD 301F) is a common method where the oxygen consumption of microorganisms in the presence of the test substance is measured over 28 days.[8] A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window.

OECD 307: Aerobic and Anaerobic Transformation in Soil: This study evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[9] The test substance, typically radiolabeled, is applied to soil samples which are then incubated under controlled conditions. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products to determine degradation kinetics (e.g., DT50 values).[9]

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline describes a laboratory method to assess the transformation of chemicals in water-sediment systems.[10] The test involves incubating the test substance in a system containing both a water and a sediment phase. The distribution and degradation of the substance in both compartments are monitored over time to determine the overall system DT50 and to identify major transformation products.[10]

Conclusion

This compound acetate is a synthetic steroid that can enter the environment through agricultural practices. While it undergoes photodegradation in water, its strong sorption to soil and sediment suggests it may persist in these compartments. Its primary environmental risk is associated with its potent endocrine-disrupting activity, which can adversely affect the reproductive health of aquatic organisms. This guide highlights the need for more comprehensive, publicly available data on the hydrolysis and biodegradation rates of MGA following standardized OECD protocols to refine environmental risk assessments. Further research into the specific molecular mechanisms of its endocrine-disrupting effects in non-target species is also warranted.

References

- 1. Biotransformation of Chemicals at the Water–Sediment Interface—Toward a Robust Simulation Study Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fate of trenbolone acetate and this compound acetate after application as growth promoters in cattle: environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mobility of the growth promoters trenbolone and this compound acetate in agricultural soil: column studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic progestin megestrol acetate adversely affects zebrafish reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. petroleumhpv.org [petroleumhpv.org]

- 8. oecd.org [oecd.org]

- 9. fao.org [fao.org]

- 10. oecd.org [oecd.org]

Toxicological Profile of Melengestrol Acetate in Aquatic Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of melengestrol acetate (MGA), a synthetic progestin, on various aquatic invertebrate species. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support environmental risk assessments and further research into the ecotoxicology of synthetic hormones.

Quantitative Toxicity Data

The following tables summarize the key toxicity endpoints for this compound acetate exposure in several freshwater benthic invertebrate species. The data is primarily derived from a key study assessing the impact of this pharmaceutical in both aqueous and sediment exposures.[1][2][3][4][5]

Table 1: Acute Aqueous Toxicity of this compound Acetate to a Freshwater Mussel

| Species | Life Stage | Duration | Endpoint | Value (mg/L) |

| Lampsilis siliquoidea (Freshwater Mussel) | Glochidia | 48 hours | EC50 (viability) | 4 |

Table 2: Chronic Sediment Toxicity of this compound Acetate to Benthic Invertebrates

| Species | Duration | Endpoint | NOEC (mg/kg) | LOEC (mg/kg) | Chronic Value (ChV) (mg/kg) |

| Hyalella azteca (Amphipod) | 42 days | Survival, Growth, Reproduction | < 37 | 37 | - |

| Hexagenia spp. (Mayfly) | 42 days | Growth | 12 | 37 | 21 |

| Lampsilis siliquoidea (Freshwater Mussel) | 28 days | Survival, Burial Ability | - | - | Inconclusive |

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration; ChV: Chronic Value (Geometric Mean of NOEC and LOEC). The chronic test with juvenile L. siliquoidea was deemed inconclusive due to high mortality in the control groups.[3]

Detailed Experimental Protocols

The methodologies outlined below are based on the procedures described in Gilroy et al. (2020) and are supplemented with standard protocols from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for aquatic invertebrate toxicity testing.[2][3][6][7][8][9][10]

Acute Aqueous Toxicity Test with Lampsilis siliquoidea Glochidia (48-hour)

Objective: To determine the acute toxicity of waterborne MGA to the larval stage (glochidia) of the freshwater mussel Lampsilis siliquoidea.

Test Organisms: Glochidia are obtained from gravid female mussels. Viability is assessed prior to testing, with only healthy, viable glochidia used.

Test Design:

-

Test Solutions: A series of nominal MGA concentrations are prepared in a suitable culture water. A negative control (culture water only) and a solvent control (if a solvent is used to dissolve MGA) are included.

-

Test Chambers: Tests are conducted in glass beakers or multi-well plates.

-

Exposure: A specific number of viable glochidia are introduced into each test chamber containing the test solution.

-

Test Conditions: The test is conducted for 48 hours under controlled temperature and light conditions, typically static (no renewal of test solution).

-

Endpoint Assessment: After 48 hours, the viability of the glochidia is assessed. A common method involves adding a salt solution (e.g., KCl) to stimulate valve closure in living individuals. The number of viable (closed) and non-viable (open) glochidia are counted.

-

Data Analysis: The concentration-response data is used to calculate the 48-hour Median Effective Concentration (EC50) for viability.

Chronic Sediment Toxicity Test with Hyalella azteca and Hexagenia spp. (42-day)

Objective: To determine the chronic toxicity of sediment-associated MGA on the survival, growth, and (for H. azteca) reproduction of the amphipod Hyalella azteca and the mayfly Hexagenia spp.

Test System:

-

Sediment Preparation: Clean, formulated sediment is spiked with a range of MGA concentrations. A negative control and a solvent control sediment are also prepared. The sediment is allowed to equilibrate before the introduction of test organisms.

-

Test Chambers: Glass beakers containing a layer of the prepared sediment and overlying water are used as test chambers.

-

Test Organisms: Juvenile H. azteca and early-instar Hexagenia spp. nymphs are used.

-

Exposure: A predetermined number of organisms are added to each test chamber.

-

Test Conditions: The test is conducted for 42 days under controlled temperature, light, and aeration conditions. The overlying water is partially renewed periodically. Organisms are fed a standard diet at regular intervals.

-

Endpoint Assessment:

-

Survival: The number of surviving organisms is counted at the end of the exposure period.

-

Growth: Surviving organisms are dried and weighed to determine individual dry weight.

-

Reproduction (H. azteca): The number of offspring produced per female is counted. The sex ratio of surviving adults may also be determined.

-

-

Data Analysis: Statistical analysis is performed to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for each endpoint. The Chronic Value (ChV) is then calculated as the geometric mean of the NOEC and LOEC.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Aquatic Invertebrate Toxicity Testing

Caption: General workflow for aquatic invertebrate toxicity testing.

Putative Signaling Pathway for MGA-Induced Endocrine Disruption in Crustaceans